molecular formula C20H25NO4S2 B2941443 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide CAS No. 1798029-77-2

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

Cat. No. B2941443
CAS RN: 1798029-77-2
M. Wt: 407.54
InChI Key: RRRARPORLRWUPJ-UHFFFAOYSA-N
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Description

The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide” is a unique chemical with a complex structure. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The linear formula of this compound is C17H27NO5S2 and it has a molecular weight of 389.536 .

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds often focuses on their synthesis and characterization, which is fundamental for exploring their potential applications. For instance, studies have been conducted on the synthesis of related bicyclic and polycyclic sulfonamides, exploring their physicochemical properties through methods like aminolysis, epoxidation, and reactions with epichlorohydrin. These processes are crucial for understanding the reactivity and potential utility of such compounds in various scientific domains (Palchikov, Prid’ma, & Kas’yan, 2014).

Chemical Reactivity and Transformations

The chemical reactivity and transformations of similar sulfonamides have been explored to understand their behavior under different conditions. For example, the study of free-radical reactions and the addition of thiols to certain halogenated polycyclic compounds provide insights into the reactivity patterns that could be relevant for developing new synthetic routes or materials (Alden, Claisse, & Davies, 1968).

Safety and Hazards

According to the safety information provided by Ambeed, Inc., this compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-19(2)16-5-7-20(19,18(22)10-16)14-27(23,24)21(11-15-6-8-25-13-15)12-17-4-3-9-26-17/h3-4,6,8-9,13,16H,5,7,10-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRARPORLRWUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CC3=COC=C3)CC4=CC=CS4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)methanesulfonamide

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